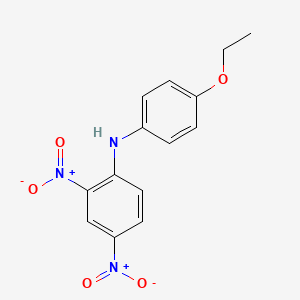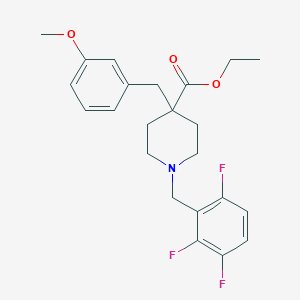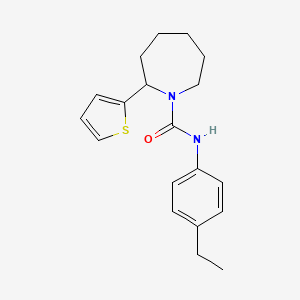
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolidine ring substituted with hydroxy and methyl groups, as well as a hydroxyphenyl group attached to a methanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone typically involves the reaction of 2,3-dimethylpyrazolidine with 2-hydroxybenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is typically purified by recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The methanone group can be reduced to an alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone exerts its effects involves interactions with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(4-hydroxyphenyl)methanone
- (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(3-hydroxyphenyl)methanone
- (5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-methoxyphenyl)methanone
Uniqueness
(5-Hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone is unique due to the specific positioning of the hydroxy groups and the methanone moiety, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
(5-hydroxy-2,3-dimethylpyrazolidin-1-yl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-7-11(16)14(13(8)2)12(17)9-5-3-4-6-10(9)15/h3-6,8,11,15-16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPWFUKDZYZBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C)C(=O)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[(Z)-3-(diethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5127766.png)
![(2-Fluoro-5-nitrophenyl)-[4-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)piperazin-1-yl]methanone](/img/structure/B5127781.png)

![5-bromobicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B5127786.png)

![4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B5127798.png)

![ETHYL N-[1,1,1,3,3,3-HEXAFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPAN-2-YL]CARBAMATE](/img/structure/B5127802.png)
![(5Z)-5-(3-nitrobenzylidene)-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5127812.png)

![2,4-dichloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5127821.png)
![N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-4-methoxybenzamide](/img/structure/B5127833.png)
![[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-(4-fluorophenyl)methanol](/img/structure/B5127849.png)
![4-[2-(2-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5127854.png)
